It's important to note that the absence of documented research applications doesn't necessarily imply the compound lacks potential in this area. Further exploration and investigation might reveal valuable properties and functionalities for various scientific research fields.
3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of two methoxy groups and two fluorine atoms. Its molecular formula is C${14}$H${14}$F${2}$O${4}$, and it has a molecular weight of approximately 286.26 g/mol. The compound features a biphenyl structure where the fluorine atoms are located at the 3 and 3' positions, while the methoxy groups are at the 4 and 4' positions on the biphenyl rings. This unique substitution pattern influences both its physical properties and chemical reactivity.
The synthesis of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl can be achieved through several methods:
The applications of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl span various fields:
Studies on similar compounds suggest that interactions between biphenyl derivatives can be significant due to their planar structures and potential for π-π stacking. Molecular dynamics simulations indicate that these compounds may exhibit strong intermolecular interactions in solid-state forms and with polar solvents .
Several compounds share structural similarities with 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4,4'-Dimethoxy-1,1'-biphenyl | Two methoxy groups | Lacks fluorine substituents |
| 3,3',4,4'-Tetramethyl-1,1'-biphenyl | Four methyl groups | More sterically hindered |
| 4-Fluoro-4'-methoxy-1,1'-biphenyl | One fluorine atom | Different substitution pattern |
| 3-Fluoro-2-methoxyphenol | Hydroxy group present | Exhibits different reactivity patterns |
The unique combination of two fluorine atoms and two methoxy groups in 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl contributes to distinct electronic properties and reactivity compared to these similar compounds. This makes it a valuable compound for further research in both synthetic chemistry and biological applications.